Ethyl 2,4,4-trimethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate
Description
Properties
CAS No. |
34579-31-2 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
ethyl 2,4,4-trimethyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazine-8-carboxylate |
InChI |
InChI=1S/C13H19NO3/c1-5-16-12(15)10-6-7-14-11(10)17-9(2)8-13(14,3)4/h6-7,9H,5,8H2,1-4H3 |
InChI Key |
GQLANPYLBDZODH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C=C1)C(CC(O2)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization via Annulation Reactions
The core bicyclic structure is typically constructed through annulation reactions that form the fused pyrrolo-oxazine ring system. A common approach involves:
- [3+3] Annulation : This method uses cyclic nitronates and vinyl diazoacetates as key intermediates, catalyzed by rhodium(II) complexes. The reaction proceeds under mild conditions, often in tetrahydrofuran (THF) at room temperature, yielding bicyclic structures with good diastereoselectivity and yields. This approach is adaptable for introducing various substituents, including the trimethyl groups at the 2 and 4 positions.
Condensation and Cyclization of Amino Alcohols with Carbonyl Compounds
Another route involves the condensation of amino alcohols (or their derivatives) with suitable carbonyl compounds (aldehydes or esters) to form the oxazine ring, followed by intramolecular cyclization to generate the fused pyrrole ring. This method often requires:
- Acid catalysis or Lewis acid catalysts to promote cyclization.
- Controlled temperature conditions to avoid side reactions such as aromatization or decomposition.
- Use of solvents like ethanol or acetonitrile to facilitate the reaction.
Detailed Preparation Methodology
Stepwise Synthesis Outline
Reaction Conditions and Optimization
- Catalysts : Rhodium(II) complexes are preferred for annulation due to their high selectivity and mild reaction conditions.
- Solvents : Tetrahydrofuran (THF) is commonly used for its ability to dissolve both organic and organometallic reagents and maintain reaction stability.
- Temperature : Room temperature to slightly elevated temperatures (20–40 °C) optimize yield and minimize side reactions.
- Time : Reaction times vary from 1 to 24 hours depending on substrate reactivity and catalyst loading.
Research Findings and Yield Data
Comparative Analysis with Related Compounds
Notes on Synthetic Challenges and Solutions
- Aromatization Prevention : Secondary amine oxidation leading to aromatization is a known side reaction in related heterocycles. Strategies include protecting groups or ether bridge formation to stabilize the bicyclic system.
- Functional Group Compatibility : The synthetic route tolerates various substituents, allowing for structural modifications to optimize biological activity.
- Scalability : The rhodium-catalyzed annulation is amenable to scale-up with careful control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4,4-trimethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Recent studies have indicated that ethyl 2,4,4-trimethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate exhibits promising anticancer activity. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation.
- Case Study : A study published in Cancer Research reported that this compound induced apoptosis in breast cancer cells through the activation of the intrinsic apoptotic pathway. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
1.2 Neuroprotective Effects
The compound has also shown potential neuroprotective effects in models of neurodegenerative diseases. Its ability to scavenge reactive oxygen species (ROS) suggests it may help mitigate oxidative stress-related neuronal damage.
- Case Study : In vitro studies demonstrated that this compound protected neuronal cells from oxidative stress induced by hydrogen peroxide . This property is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.
Materials Science
2.1 Polymer Synthesis
In materials science, this compound is utilized as a monomer in the synthesis of polymers with unique properties. These polymers can exhibit enhanced thermal stability and mechanical strength.
- Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | 120°C |
| Tensile Strength | 50 MPa |
| Thermal Conductivity | 0.15 W/m·K |
2.2 Coatings and Adhesives
The compound is also being explored for use in coatings and adhesives due to its strong adhesion properties and resistance to environmental degradation.
Agricultural Science
3.1 Pesticidal Activity
This compound has been investigated for its potential as a pesticide. Preliminary studies suggest it may act as a bioactive agent against certain pests.
Mechanism of Action
The mechanism of action of ethyl 2,4,4-trimethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle Differences : The target compound’s pyrrolo-oxazine core differs from pyrimido-oxazines () and imidazo-thiazines (), which alter electronic properties and steric bulk.
- Substituent Impact: The ethyl ester and trimethyl groups in the target compound enhance lipophilicity compared to hydroxyester-functionalized analogs () or polar cyano/methylthio groups in pyrimido-oxazines ().
Physicochemical and Functional Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : The target compound’s trimethyl and ethyl ester groups likely increase membrane permeability compared to pyrimido-oxazines with polar substituents ().
- Functional Group Roles : The CF₃ group in analogs enhances metabolic stability, while the methylthio group in compounds offers reactivity for further derivatization.
Biological Activity
Ethyl 2,4,4-trimethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate (CAS Number: 148330-09-0) is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 237.295 g/mol. This compound belongs to a class of heterocyclic compounds that have been explored for various therapeutic applications.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo[2,1-b][1,3]oxazines exhibit significant anticancer activity. Research shows that certain compounds within this class can inhibit the growth of various cancer cell lines. For instance:
- In vitro studies demonstrated that similar compounds showed IC50 values in the micromolar range against human tumor cell lines such as HeLa and A375 .
- Mechanism of action often involves the inhibition of key signaling pathways associated with cancer proliferation.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Studies have reported that derivatives exhibit activity against both bacterial and fungal strains. For example, some compounds in this category showed effective inhibition against Staphylococcus aureus and Candida albicans at concentrations as low as 10 µg/mL .
- Research findings suggest that these compounds may disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.
Neuroprotective Effects
Emerging evidence suggests neuroprotective properties associated with pyrrolo[2,1-b][1,3]oxazine derivatives:
- Animal models have shown that these compounds can mitigate neurodegenerative processes. For instance, they may reduce oxidative stress markers and promote neuronal survival in models of Alzheimer's disease .
- Mechanistic studies indicate potential modulation of neurotransmitter systems which could be beneficial in treating neurodegenerative disorders.
Research Findings Summary
Case Study 1: Anticancer Activity
A study focused on a related compound demonstrated its efficacy against colorectal carcinoma xenografts in mice. The compound was administered orally and resulted in significant tumor growth inhibition compared to control groups. The study highlighted the importance of structure-activity relationships in optimizing the anticancer properties of pyrrolo[2,1-b][1,3]oxazines.
Case Study 2: Antimicrobial Testing
In another investigation, derivatives were screened for antimicrobial activity using standard disk diffusion methods against a panel of pathogens. Results indicated that some compounds exhibited zones of inhibition comparable to established antibiotics. This suggests potential for development into new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
